H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH
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Overview
Description
The compound H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH This hormone is involved in various physiological functions, including pigmentation, energy homeostasis, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .
Chemical Reactions Analysis
Types of Reactions
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and pigmentation disorders.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH involves binding to melanocortin receptors, particularly MC1R, which is involved in pigmentation. Upon binding, it activates a signaling cascade that leads to the production of melanin in melanocytes. This process involves the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA) .
Comparison with Similar Compounds
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: can be compared with other melanocortin peptides, such as:
Alpha-MSH: The full sequence includes additional amino acids and has broader physiological effects.
Beta-MSH: Another melanocortin peptide with different receptor affinities and functions.
Gamma-MSH: Involved in regulating blood pressure and electrolyte balance.
These peptides share structural similarities but differ in their specific amino acid sequences and physiological roles, highlighting the uniqueness of This compound in its specific functions .
Properties
Molecular Formula |
C59H78N16O16S |
---|---|
Molecular Weight |
1299.4 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,63,67)(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64) |
InChI Key |
DIBOMWBTHPDGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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